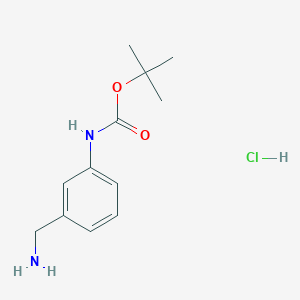
(S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol is a chiral compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a hydroxyl group in the structure makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol typically involves the bromination of an indole precursor followed by a chiral reduction process. One common method includes:
Bromination: The indole precursor is treated with bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5-position.
Chiral Reduction: The resulting bromoindole is then subjected to a chiral reduction process using a chiral catalyst or reagent to obtain the desired (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of industrial-scale chiral catalysts may be employed.
化学反応の分析
Types of Reactions
(S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-one.
Reduction: Formation of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can play crucial roles in binding interactions and the overall activity of the compound.
類似化合物との比較
Similar Compounds
(S)-1-(5-Chloro-1H-indol-3-yl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.
(S)-1-(5-Fluoro-1H-indol-3-yl)propan-2-ol: Similar structure with a fluorine atom instead of bromine.
(S)-1-(5-Iodo-1H-indol-3-yl)propan-2-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol can influence its reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s binding interactions and overall properties.
特性
分子式 |
C11H12BrNO |
|---|---|
分子量 |
254.12 g/mol |
IUPAC名 |
(2S)-1-(5-bromo-1H-indol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H12BrNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-7,13-14H,4H2,1H3/t7-/m0/s1 |
InChIキー |
KGYQXVCKOAUSHD-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](CC1=CNC2=C1C=C(C=C2)Br)O |
正規SMILES |
CC(CC1=CNC2=C1C=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11858324.png)


![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)


![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)
![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)





